

# (2,3-Dihydrobenzofuran-6-yl)methanol molecular weight and formula

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## Compound of Interest

Compound Name: (2,3-Dihydrobenzofuran-6-yl)methanol

Cat. No.: B150974

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## Technical Guide: (2,3-Dihydrobenzofuran-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and a logical workflow for the potential investigation of **(2,3-Dihydrobenzofuran-6-yl)methanol**. The 2,3-dihydrobenzofuran scaffold is a core structure in numerous biologically active compounds, exhibiting a range of activities including antioxidative, anti-cancer, and anti-microbial properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this specific derivative.

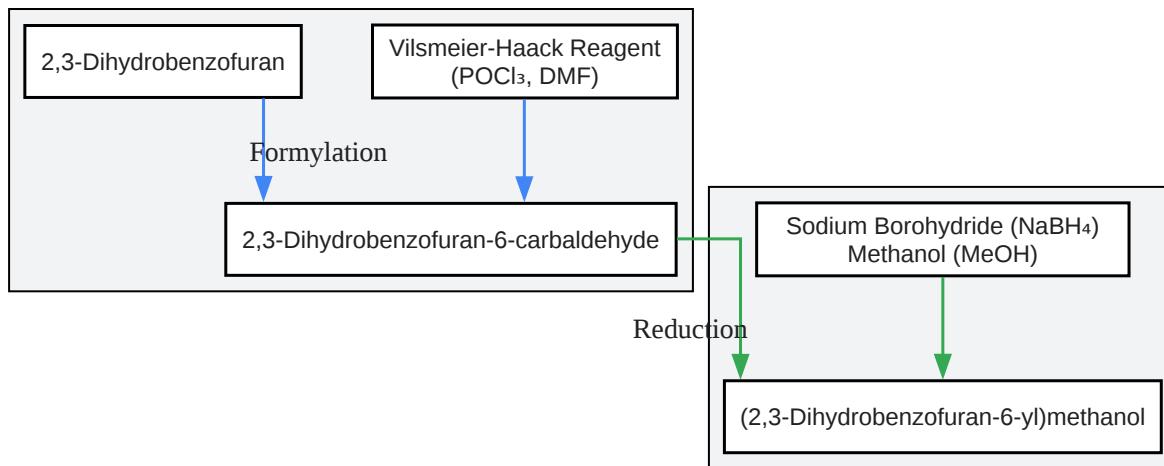
## Core Molecular Data

The fundamental molecular properties of **(2,3-Dihydrobenzofuran-6-yl)methanol** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	150.17 g/mol
CAS Number	1083168-69-7
IUPAC Name	(2,3-dihydro-1-benzofuran-6-yl)methanol

## Synthetic Workflow

A plausible and efficient synthetic route to **(2,3-Dihydrobenzofuran-6-yl)methanol** involves a two-step process commencing with the formylation of 2,3-dihydrobenzofuran to yield the key intermediate, 2,3-dihydrobenzofuran-6-carbaldehyde. This is followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol. The following diagram illustrates this synthetic pathway.



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Caption: Synthetic workflow for **(2,3-Dihydrobenzofuran-6-yl)methanol**.

## Experimental Protocols

The following section details the experimental procedures for the synthesis of **(2,3-Dihydrobenzofuran-6-yl)methanol**.

## Step 1: Synthesis of 2,3-Dihydrobenzofuran-6-carbaldehyde (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings such as 2,3-dihydrobenzofuran.<sup>[1]</sup> The reaction utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>), which acts as the electrophile.<sup>[2][3]</sup>

Materials:

- 2,3-Dihydrobenzofuran
- Phosphorus oxychloride (POCl<sub>3</sub>)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ice bath

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
- Cool the flask to 0 °C using an ice bath.
- Slowly add POCl<sub>3</sub> (1.2 equivalents) dropwise to the stirred DMF/DCM solution, maintaining the temperature at 0 °C.

- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
- Add a solution of 2,3-dihydrobenzofuran (1 equivalent) in anhydrous DCM to the reaction mixture dropwise via the dropping funnel.
- After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-dihydrobenzofuran-6-carbaldehyde.

## Step 2: Synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol (Reduction of Aldehyde)

The reduction of the aldehyde to the primary alcohol can be efficiently achieved using sodium borohydride (NaBH<sub>4</sub>), a mild and selective reducing agent.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- 2,3-Dihydrobenzofuran-6-carbaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH)

- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice bath

**Procedure:**

- Dissolve 2,3-dihydrobenzofuran-6-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Ensure the temperature remains below 5 °C during the addition.
- After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
- Cool the reaction mixture back to 0 °C and quench the excess  $\text{NaBH}_4$  by the slow, dropwise addition of deionized water.
- Acidify the mixture to a pH of ~6-7 with 1 M HCl.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude **(2,3-Dihydrobenzofuran-6-yl)methanol**.
- The product can be further purified by silica gel column chromatography if necessary.

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